molecular formula C8H14N2O4 B2584549 Methyl 2-(morpholine-4-carboxamido)acetate CAS No. 349119-25-1

Methyl 2-(morpholine-4-carboxamido)acetate

Cat. No.: B2584549
CAS No.: 349119-25-1
M. Wt: 202.21
InChI Key: TYKHAKTVSSECOF-UHFFFAOYSA-N
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Description

Methyl 2-(morpholine-4-carboxamido)acetate is an organic compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholine-4-carboxamido)acetate typically involves the reaction of morpholine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholine-4-carboxamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(morpholine-4-carboxamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(morpholine-4-carboxamido)acetate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(morpholine-4-carboxamido)propanoate
  • Methyl 2-(morpholine-4-carboxamido)butanoate
  • Methyl 2-(morpholine-4-carboxamido)pentanoate

Uniqueness

Methyl 2-(morpholine-4-carboxamido)acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and therapeutic potentials .

Properties

IUPAC Name

methyl 2-(morpholine-4-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)6-9-8(12)10-2-4-14-5-3-10/h2-6H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHAKTVSSECOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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